

Vipadenant: A Technical Guide to its Adenosine Receptor Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Vipadenant (V2006, BIIB014) is a potent and selective antagonist of the adenosine A2A receptor, a G-protein coupled receptor that has garnered significant interest as a therapeutic target, particularly for neurodegenerative disorders such as Parkinson's disease.[1] Adenosine is a ubiquitous neuromodulator in the central nervous system, exerting its effects through four receptor subtypes: A1, A2A, A2B, and A3.[2] The A2A receptor is highly expressed in the basal ganglia, where it co-localizes with dopamine D2 receptors and modulates dopaminergic signaling.[2] Antagonism of the A2A receptor is believed to enhance D2 receptor function, offering a non-dopaminergic approach to treating the motor symptoms of Parkinson's disease. [2] This technical guide provides an in-depth overview of the binding affinity and selectivity of vipadenant for the four adenosine receptor subtypes, complete with detailed experimental protocols and visual representations of key pathways and workflows. Although the clinical development of vipadenant was discontinued due to preclinical toxicology findings, the compound remains a valuable tool for adenosine receptor research.[3]

Binding Affinity and Selectivity of Vipadenant

The binding affinity of **vipadenant** for the human adenosine receptor subtypes has been determined through radioligand binding assays. The data, summarized in the tables below, demonstrate that **vipadenant** is a highly potent A2A receptor antagonist with moderate to low affinity for the other adenosine receptor subtypes.





Table 1: Binding Affinity of Vipadenant for Human

Adenosine Receptors

Receptor Subtype	Ki (nM)	pKi
A2A	1.3	8.89
A1	63	7.20
A2B	63	7.20
A3	1005	5.99

Ki values represent the inhibition constant, a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Selectivity of Vipadenant for Adenosine

Receptor Subtypes

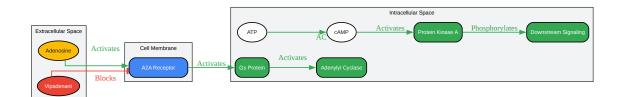
Receptor Comparison	Selectivity Ratio (Ki ratio)
A1 / A2A	48.5
A2B / A2A	48.5
A3 / A2A	773.1

Selectivity is calculated as the ratio of the Ki value for the off-target receptor to the Ki value for the primary target (A2A receptor). A higher ratio indicates greater selectivity for the A2A receptor.

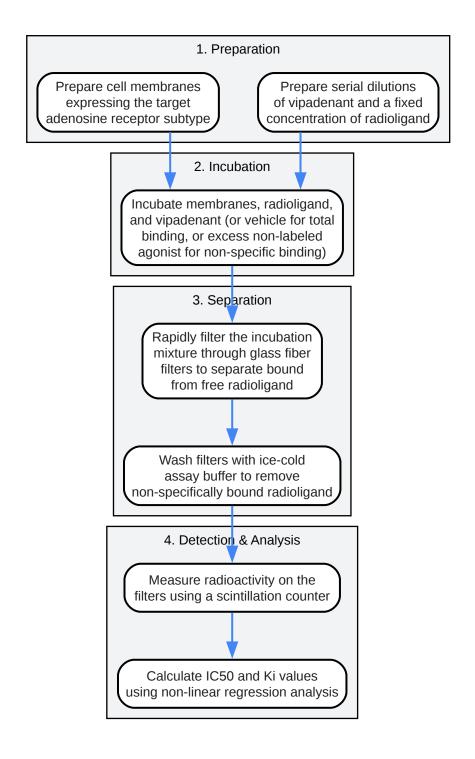
Adenosine A2A Receptor Signaling Pathway

The adenosine A2A receptor is a Gs protein-coupled receptor. Upon activation by adenosine, it initiates a signaling cascade that leads to the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and downstream signaling pathways. Vipadenant, as a competitive antagonist, blocks the binding of adenosine to the A2A receptor, thereby inhibiting this signaling cascade.









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- To cite this document: BenchChem. [Vipadenant: A Technical Guide to its Adenosine Receptor Binding Affinity and Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683563#vipadenant-binding-affinity-and-selectivity-for-adenosine-receptors]

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